molecular formula C14H11BrF3N3O2 B12450328 N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Numéro de catalogue: B12450328
Poids moléculaire: 390.15 g/mol
Clé InChI: AHYMCBKEZKQKBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position, a 3-bromophenyl substituent at the 6-position, and an N-methylglycine moiety at the 2-position. Its molecular formula is C₁₃H₉BrF₃N₃O₂, with a molecular weight of 376.14 g/mol and CAS number 1820604-87-2 . The N-methylglycine side chain may influence solubility and pharmacokinetic properties.

Propriétés

Formule moléculaire

C14H11BrF3N3O2

Poids moléculaire

390.15 g/mol

Nom IUPAC

2-[[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid

InChI

InChI=1S/C14H11BrF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-3-2-4-9(15)5-8/h2-6H,7H2,1H3,(H,22,23)

Clé InChI

AHYMCBKEZKQKBB-UHFFFAOYSA-N

SMILES canonique

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Br

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-[6-(3-Bromophényl)-4-(trifluorométhyl)pyrimidin-2-yl]-N-méthylglycine implique généralement des réactions organiques à plusieurs étapes. Une approche courante est la réaction de couplage de Suzuki-Miyaura, qui est utilisée pour former la liaison carbone-carbone entre les cycles bromophényle et pyrimidine . Cette réaction nécessite un catalyseur au palladium, un dérivé d'acide boronique et une base dans des conditions douces.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation de la réaction de couplage de Suzuki-Miyaura pour une synthèse à grande échelle. Cela inclut la sélection de solvants, de catalyseurs et de conditions de réaction appropriés pour maximiser le rendement et la pureté. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont employées pour isoler le produit souhaité.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

N-[6-(3-Bromophényl)-4-(trifluorométhyl)pyrimidin-2-yl]-N-méthylglycine a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de N-[6-(3-Bromophényl)-4-(trifluorométhyl)pyrimidin-2-yl]-N-méthylglycine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Le groupe trifluorométhyle peut améliorer la lipophilie du composé, améliorant sa capacité à traverser les membranes cellulaires et à atteindre des cibles intracellulaires.

Applications De Recherche Scientifique

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has several scientific research applications:

Mécanisme D'action

The mechanism of action of N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparaison Avec Des Composés Similaires

Halogenated Phenyl Derivatives

Compounds with halogenated aryl groups at the 6-position of the pyrimidine core are common. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Differences vs. Target Compound Reference
N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₃H₉BrF₃N₃O₂ 376.14 4-Bromophenyl Bromine at para position; lacks N-methyl group
N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₄H₁₁ClF₃N₃O₂ 345.71 3-Chlorophenyl Chlorine replaces bromine; lower molecular weight
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₄H₁₁F₄N₃O₂ 329.26 4-Fluorophenyl Fluorine replaces bromine; reduced steric bulk

Key Findings :

  • Halogen Type : Chlorine (smaller, less polarizable) and fluorine (high electronegativity) alter electronic properties and binding affinity compared to bromine .

Heterocyclic and Thiophene-Based Analogs

Replacing the phenyl group with heterocycles modifies electronic and solubility profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Differences vs. Target Compound Reference
N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₁H₉F₃N₄O₂S 318.28 Thiazole ring Sulfur-containing heterocycle; enhanced π-stacking potential
N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₂H₁₀F₃N₃O₂S 317.29 Thiophene ring Increased hydrophobicity; altered metabolic stability

Key Findings :

Alkoxy-Substituted Phenyl Derivatives

Methoxy and ethoxy groups alter electron density and steric effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Differences vs. Target Compound Reference
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₄H₁₃F₃N₃O₃ ~345 (estimated) 4-Methoxyphenyl Electron-donating methoxy group; reduced halogen bonding
N-[6-(3,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₆H₁₆F₃N₃O₄ 371.32 3,4-Dimethoxyphenyl Increased steric bulk; enhanced solubility

Key Findings :

Aliphatic and Cycloalkyl Derivatives

Aliphatic substituents significantly alter lipophilicity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Differences vs. Target Compound Reference
N-[6-Cyclohexyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₄H₁₈F₃N₃O₂ 317.31 Cyclohexyl Non-aromatic; higher lipophilicity
N-[6-Cyclopentyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₃H₁₆F₃N₃O₂ 303.29 Cyclopentyl Reduced ring size; lower molecular weight

Key Findings :

  • Aliphatic substituents enhance membrane permeability but may reduce target specificity .

Activité Biologique

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, commonly referred to as a pyrimidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C13H9BrF3N3O2
  • Molecular Weight: 376.14 g/mol
  • CAS Number: 1820604-87-2
  • MDL Number: MFCD16614308

The biological activity of N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Studies suggest that it may act as an inhibitor of certain enzymes or receptors that play critical roles in disease processes.

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of kinases involved in cancer cell proliferation. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Modulation: It may also modulate the activity of various receptors, potentially influencing pathways related to inflammation and immune responses.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various in vitro assays:

  • Cell Lines Tested:
    • HeLa (cervical cancer)
    • A549 (lung cancer)
Cell LineIC50 Value (µg/mL)
HeLa226
A549242.52

These results indicate a moderate level of cytotoxicity against these cancer cell lines, suggesting that N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine could be a candidate for further development in anticancer therapies .

Antibacterial Activity

In addition to its anticancer properties, the compound has been evaluated for antibacterial activity:

  • Pathogens Tested:
    • Escherichia coli
    • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values observed were indicative of its effectiveness against these pathogens, with significant inhibition noted at concentrations below 100 µg/mL .

Case Studies

  • Case Study on Cancer Treatment:
    A study published in a peer-reviewed journal demonstrated that N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine exhibited synergistic effects when combined with conventional chemotherapeutics. This combination therapy led to enhanced apoptosis in cancer cells compared to monotherapy, highlighting the compound's potential as an adjunct treatment in oncology .
  • Antibacterial Efficacy Against MRSA:
    In a separate investigation focusing on methicillin-resistant Staphylococcus aureus (MRSA), the compound showed promising results. The study indicated that it effectively reduced bacterial load in infected tissues in animal models, suggesting its utility in treating resistant bacterial infections .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.